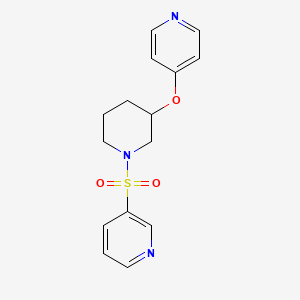

3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N2O2S, and its molecular weight is 226.3 .Applications De Recherche Scientifique

Novel Synthesis Methodologies

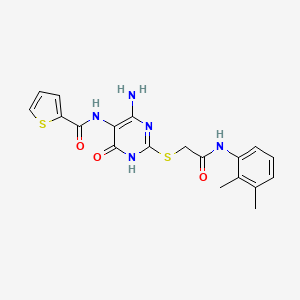

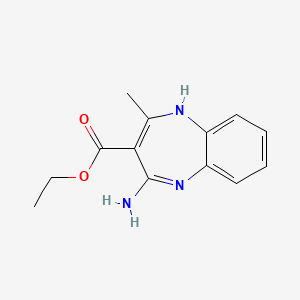

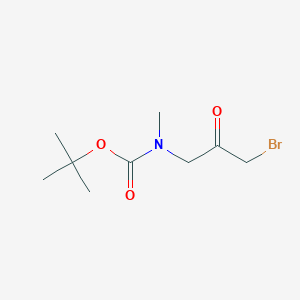

Synthetic Approaches : Research has introduced innovative methods for synthesizing structurally related piperidine derivatives, essential for medicinal chemistry. For example, Smaliy et al. (2011) proposed a novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, highlighting the importance of such compounds in drug development Smaliy et al., 2011. Similarly, the work by Ammar et al. (2004) on synthesizing pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety provides insights into the antimicrobial potential of these compounds Ammar et al., 2004.

Physiological and Pharmacokinetic Modeling

Pharmacokinetic Insights : Watson et al. (2011) discussed the application of physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of UK-369,003, a related phosphodiesterase-5 inhibitor. This study provides a framework for how similar compounds, including 3-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)pyridine, might be analyzed for their pharmacokinetic properties Watson et al., 2011.

Crystal Engineering and Molecular Interactions

Co-crystals and Salts Formation : Research by Elacqua et al. (2013) on the formation of supramolecular complexes of sulfadiazine and pyridines, including co-crystals and salts, underscores the utility of pyridine derivatives in crystal engineering. This work illustrates the potential for designing materials with specific properties by manipulating molecular interactions Elacqua et al., 2013.

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Similar piperidine derivatives have been shown to interact with their targets, such as alk and ros1, leading to inhibition of these kinases .

Biochemical Pathways

The inhibition of kinases like alk and ros1 by similar piperidine derivatives can affect multiple downstream signaling pathways involved in cell growth and survival .

Result of Action

The inhibition of kinases like alk and ros1 by similar piperidine derivatives can lead to the suppression of cell growth and survival .

Propriétés

IUPAC Name |

3-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-22(20,15-4-1-7-17-11-15)18-10-2-3-14(12-18)21-13-5-8-16-9-6-13/h1,4-9,11,14H,2-3,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGLRLMMYXECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2466854.png)

![N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2466861.png)

![(2E)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2466864.png)

![3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2466868.png)